molecular formula C9H16F3N B1481872 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine CAS No. 2098105-52-1

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine

Cat. No.: B1481872
CAS No.: 2098105-52-1
M. Wt: 195.23 g/mol
InChI Key: JOHFWCZWWTZKQI-UHFFFAOYSA-N
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Description

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine is a useful research compound. Its molecular formula is C9H16F3N and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the formation of cyclopropane rings . These interactions are crucial for the compound’s biological activity and stability. Additionally, the compound’s trifluoromethyl group contributes to its unique biochemical properties, influencing its reactivity and interaction with other biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s interaction with DNA and RNA can lead to alterations in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biological activity . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reproducibility in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, studies have shown that the compound can induce specific physiological responses at low doses, but excessive doses may result in toxicity and organ damage. These dosage effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biological effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-13-6-8(4-7-2-3-7)5-9(10,11)12/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHFWCZWWTZKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
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2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
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2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
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2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
Reactant of Route 5
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.